molecular formula C5H12ClNO3 B8007347 (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride

(3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride

Cat. No.: B8007347
M. Wt: 169.61 g/mol
InChI Key: OBOVZRPIWXDGEL-UHFFFAOYSA-N
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Description

(3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride is a chemical compound with a complex structure that includes a hydroxy group, a methoxy group, and a methyl group attached to a propan-2-yl azanium ion, paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxy ketone with a methoxyamine derivative in the presence of a suitable acid to form the azanium ion, which is then paired with a chloride ion to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into their function and regulation.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity and function. The azanium ion can also participate in ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)carbamate
  • (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)amine
  • (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)phosphate

Uniqueness

Compared to these similar compounds, (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride is unique due to the presence of the azanium ion paired with a chloride ion. This ionic structure can influence its solubility, reactivity, and interactions with biological targets, making it distinct from other related compounds.

Properties

IUPAC Name

(3-hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOVZRPIWXDGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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